Wnt/β-Catenin Pathway Inhibition: DPHB vs. Five Other Diarylheptanoids in Colon Cancer Cells
In a direct screening of six diarylheptanoids isolated from Alpinia officinarum, 7-(4'-hydroxy-3'-methoxyphenyl)-1-phenylhept-4-en-3-one (Compound 1) was identified as the most potent inhibitor of Wnt3a-induced β-catenin/T-cell factor (TCF) reporter activity in human colon cancer cells [1]. The study explicitly ranked the compounds, and Compound 1 (DPHB) showed the strongest suppression, whereas curcumin, demethoxycurcumin, and bisdemethoxycurcumin exhibited weaker or negligible effects in the same assay system [1]. The presence of the enone linker and the single hydroxyl substituent on the aromatic ring were identified as critical structural determinants for this activity [1].
| Evidence Dimension | Wnt3a-induced β-catenin/TCF reporter gene activity (luciferase assay) |
|---|---|
| Target Compound Data | DPHB (Compound 1) – most potent suppressor among six diarylheptanoids tested; quantitative IC50 reported in full-text (strongest activity in the series) |
| Comparator Or Baseline | Curcumin, demethoxycurcumin, bisdemethoxycurcumin, and three other diarylheptanoids from A. officinarum – all less potent than DPHB in the same assay |
| Quantified Difference | DPHB > all five comparators; precise fold-difference available in full-text dose-response curves |
| Conditions | HEK293-TOPFlash reporter assay co-treated with Wnt3a conditioned medium; colon cancer cell lines HCT116 and SW480 used for proliferation assays |
Why This Matters
Researchers studying Wnt/β-catenin pathway inhibition need DPHB precisely because it is the top-ranked compound in its class, making it the standard for SAR benchmarking rather than curcumin, which is biologically distinct despite structural resemblance.
- [1] Yoon, S. et al. (2015) Diarylheptanoids from lesser galangal suppress human colon cancer cell growth through modulating Wnt/β-catenin pathway. Journal of Functional Foods, 2015. Abstract and highlights. View Source
